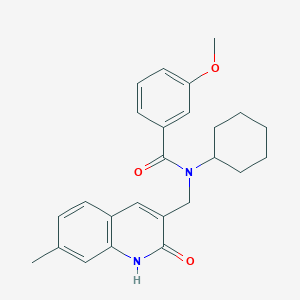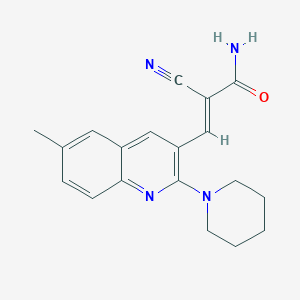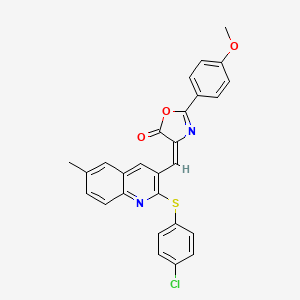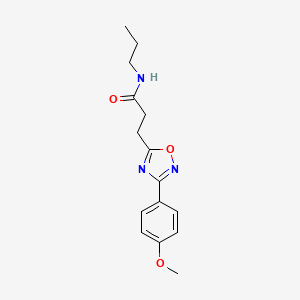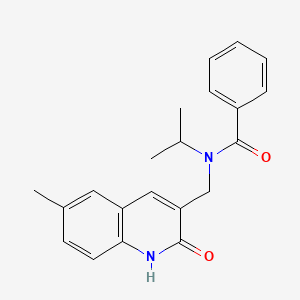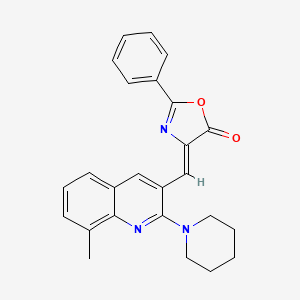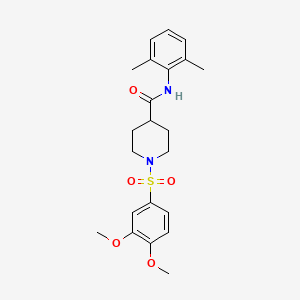
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is in the study of chloride channels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. By inhibiting chloride channels, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be used to study the role of these channels in various physiological processes.
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been used in the study of the transport of other ions such as bicarbonate and sulfate. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of bicarbonate transporters and sulfate transporters. This makes 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide a useful tool for studying the transport of these ions across cell membranes.
Mécanisme D'action
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the inhibition of anion transport across cell membranes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide binds to the extracellular side of the anion transporters and prevents the movement of anions across the membrane. This leads to an accumulation of anions on one side of the membrane and a decrease in anions on the other side of the membrane. This disruption of ion transport can have a wide range of physiological effects.
Biochemical and Physiological Effects
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on ion transport, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its ability to inhibit the activity of anion transporters. This allows researchers to study the role of these transporters in various physiological processes. However, one limitation of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is its potential toxicity. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. One area of research is the development of more selective inhibitors of anion transporters. This would allow researchers to study the role of specific transporters in greater detail. Another area of research is the development of new applications for 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. For example, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases. Overall, the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has the potential to provide new insights into the role of anion transporters in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine-4-carboxylic acid to yield 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. The synthesis method has been well-established and has been used to produce 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in large quantities for scientific research.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-6-5-7-16(2)21(15)23-22(25)17-10-12-24(13-11-17)30(26,27)18-8-9-19(28-3)20(14-18)29-4/h5-9,14,17H,10-13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEMJQLRMSBXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)


